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Germanium telluride - 12025-39-7

Germanium telluride

Catalog Number: EVT-334849
CAS Number: 12025-39-7
Molecular Formula: GeTe
Molecular Weight: 200.2 g/mol
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Product Introduction

Description

GeTe and its alloys, such as Pb1-xGexTe, are considered promising high-index coating materials in the infrared spectral range. [, , ] Their high refractive index and relatively low absorption make them suitable for applications in infrared optics and photonics.

Future Directions
  • Scaling Limits: Understanding the fundamental scaling limits of GeTe-based PCM devices for further miniaturization and improved performance. []

Thermoelectric Material

Compound Description: Lead Germanium Telluride is a pseudo-binary alloy composed of Lead Telluride (PbTe) and Germanium Telluride (GeTe). It is a narrow-gap semiconductor material that exhibits a ferroelectric phase transition from a cubic paraelectric phase to a rhombohedral ferroelectric phase. [, , ] This material is notable for its high refractive index, low absorption in the mid- and long-wave infrared spectral range, and its increased hardness and Young's modulus compared to Lead Telluride (PbTe). [, , ]

Relevance: Lead Germanium Telluride is structurally similar to Germanium Telluride and shares its potential for applications in infrared interference coatings and as a high-index coating material in mid-wavelength infrared narrow bandpass filters. [, , ] The incorporation of Lead Telluride into Germanium Telluride results in enhanced mechanical robustness and desirable optical properties for these applications. [, , ]

Compound Description: Hafnium Germanium Telluride is a layered material with a two-dimensional structure. [] Each layer is composed of two distinct one-dimensional chains: Hafnium-centered bicapped trigonal prisms sharing faces and Germanium-centered tetrahedra sharing corners. [] These layers stack to form a three-dimensional structure characterized by undulating van der Waals gaps. []

Relevance: Hafnium Germanium Telluride's relevance to Germanium Telluride stems from its shared structural motif of Germanium-centered tetrahedra. [] The presence of Hafnium in the structure introduces a distinct layered arrangement with van der Waals gaps, differentiating it from Germanium Telluride's crystal structure. []

Compound Description: This compound is a Germanium (II) complex containing guanidine ligands. [] It has been investigated as a potential precursor for the synthesis of Germanium Telluride. []

Relevance: The Germanium(II) Guanidine Derivative serves as a starting material in a proposed method for synthesizing Germanium Telluride. [] The guanidine ligands in the complex influence the reactivity of the Germanium (II) center, potentially offering a new route for the preparation of Germanium Telluride materials. []

Compound Description: Copper Telluride is a compound that forms alloys with Germanium Telluride within a defined concentration range. []

Relevance: Copper Telluride's relevance lies in its ability to form alloys with Germanium Telluride, influencing the thermal conductivity of the resulting material. [] Research has specifically investigated the thermal conductivity of these alloys as the concentration of Germanium Telluride is varied. []

Compound Description: Copper Selenide is a material that has been studied for its effects on the crystal structure and thermoelectric performance of Germanium Telluride. [] Doping Germanium Telluride with Copper Selenide has been shown to enhance thermoelectric performance. []

Relevance: Similar to Copper Telluride, Copper Selenide can be incorporated into Germanium Telluride to alter its crystal structure and carrier concentration. [] This modification allows for the tuning of thermoelectric properties, making Copper Selenide-doped Germanium Telluride a potential candidate for improved thermoelectric applications. []

Compound Description: Germanium Antimony Telluride, often abbreviated as GST, is a phase-change material that shares the characteristic of exhibiting p-type metallic conductivity despite being predicted as a semiconductor. [, ]

Relevance: The observation of p-type conductivity in both Germanium Telluride and Germanium Antimony Telluride suggests a common underlying mechanism related to defects in their crystal structures. [, ] This shared behavior highlights the importance of defect engineering in understanding and controlling the electrical properties of these chalcogenide materials. [, ]

Lead Telluride (PbTe)

Compound Description: Lead Telluride is a IV-VI narrow gap semiconductor and a constituent element of Lead Germanium Telluride (Pb1-xGexTe). [, , ]

Relevance: Lead Telluride is a component of the Lead Germanium Telluride alloy system. [, , ] Understanding the properties of pure Lead Telluride provides a basis for comprehending the changes induced by the incorporation of Germanium. [, , ] The comparison of Lead Telluride's properties with those of Lead Germanium Telluride allows researchers to assess the impact of alloying on factors like hardness and Young's modulus. [, , ]

Tin Telluride (SnTe)

Compound Description: Tin Telluride is a IV-VI narrow gap semiconductor. [] Its sputtering rate and surface binding energy have been studied in comparison to Lead Telluride and Germanium Telluride. []

Relevance: Tin Telluride is structurally analogous to Germanium Telluride and Lead Telluride. [] Investigating its sputtering behavior alongside these compounds provides insights into how the identity of the metal cation (Tin, Lead, or Germanium) influences interactions with incident ions. [] This comparative analysis contributes to a better understanding of the surface properties and processing characteristics of these chalcogenide materials. []

Source and Classification

Germanium telluride is classified as a semiconductor and a phase-change material. It is primarily sourced from the natural elements germanium and tellurium, both of which are found in ores and can be extracted through various chemical processes. The compound can exist in different crystalline forms, including rhombohedral and cubic structures, depending on the temperature and synthesis method used.

Synthesis Analysis

Methods of Synthesis

Several methods have been developed to synthesize germanium telluride, each offering distinct advantages:

  1. Chemical Vapor Deposition: This method involves the deposition of germanium telluride thin films from gaseous precursors. A common precursor is germanium(IV) tellurolate, synthesized from activated germanium and dibutyl telluride in tetrahydrofuran solution. This approach allows for precise control over film thickness and composition .
  2. Colloidal Synthesis: This technique produces nanoparticles of germanium telluride through chemical reactions in solution. It offers flexibility in fabricating both amorphous and crystalline forms of the compound. Nanoparticles synthesized through this method exhibit size-dependent properties, such as altered crystallization temperatures .
  3. Ball Milling and Sintering: A cost-effective method that combines mechanical milling with subsequent sintering to produce germanium-gallium-telluride ceramics. This method allows for the creation of materials with specific dimensions tailored for various applications .

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and precursor concentrations to achieve high-purity germanium telluride with minimal impurities. Characterization techniques like X-ray diffraction and scanning electron microscopy are employed to analyze the structural integrity and morphology of the synthesized materials .

Molecular Structure Analysis

Structure

Germanium telluride typically crystallizes in a rhombohedral structure at room temperature, transitioning to a cubic structure at elevated temperatures. The GeTe unit cell contains one formula unit per cell, with germanium atoms coordinated tetrahedrally by tellurium atoms.

Data

  • Molecular Weight: Approximately 206.6 g/mol
  • Crystal System: Rhombohedral (α-GeTe) at room temperature
  • Lattice Parameters: a = b = 4.0 Å; c = 6.1 Å (for α-GeTe)
Chemical Reactions Analysis

Reactions

Germanium telluride can undergo various chemical reactions depending on environmental conditions:

  1. Phase Transition Reactions: It exhibits reversible phase transitions between amorphous and crystalline states upon heating or cooling, significantly affecting its electrical resistivity and optical properties .
  2. Thermal Decomposition: At high temperatures, germanium telluride can decompose into its constituent elements or react with other materials to form alloys or compounds.

Technical Details

The thermal stability of germanium telluride is crucial for its applications in memory devices where rapid phase transitions are required for data storage.

Mechanism of Action

Process

The mechanism underlying the phase-change behavior of germanium telluride involves the rearrangement of atomic structures under thermal influence. When heated above a certain threshold, the material transitions from an amorphous state to a crystalline state, allowing it to conduct electricity more efficiently.

Data

  • Amorphous-to-Crystalline Transition Temperature: Approximately 210 °C to 240 °C
  • Crystalline-to-Crystalline Transition Temperature: Approximately 370 °C to 420 °C .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Germanium telluride typically appears as a grayish-black solid.
  • Melting Point: Approximately 585 °C
  • Density: About 6.1 g/cm³

Chemical Properties

  • Solubility: Germanium telluride is insoluble in water but soluble in organic solvents.
  • Reactivity: It reacts with strong acids and bases, forming corresponding salts.

Relevant analyses indicate that variations in composition can lead to significant changes in physical properties such as thermal conductivity and refractive index.

Applications

Germanium telluride has diverse scientific uses:

  1. Phase-Change Memory Devices: Its ability to switch between amorphous and crystalline states makes it ideal for non-volatile memory applications.
  2. Thermoelectric Devices: Utilized for converting temperature differences into electric voltage due to its favorable thermoelectric properties.
  3. Photonics: Employed in optical devices due to its tunable refractive index across different phases.
  4. Spintronics: Investigated for potential use in spintronic devices due to its unique electronic properties .
Fundamental Properties of Germanium Telluride

Crystal Structure and Phase Transitions

Germanium telluride exhibits structural polymorphism with temperature-dependent phase transitions between three primary crystalline configurations:

Table 1: Crystalline Phases of Germanium Telluride

PhaseSymmetryStability RangeLattice ParametersDistinctive Features
Rhombohedral (α)R3m (No. 160)< 670 Ka=4.1719 Å, c=10.710 Å [1]Ferroelectric distortion
Cubic (β)Fm3m (Rocksalt)> 670 Ka≈6.0 Å [1]Metallic conduction, Ge vacancies
Orthorhombic (γ)PnmaRoom temperatureNot fully characterizedMetastable, limited technological use

The rhombohedral-to-cubic transition occurs at approximately 670 K (397°C), known as the Curie temperature (TC). This transformation involves a cooperative displacement of germanium atoms along the [111] direction relative to the tellurium sublattice, breaking centrosymmetry and establishing ferroelectric order in the low-temperature phase [1] [8]. The cubic phase adopts an ideal rocksalt configuration above TC, though significant germanium vacancies (VGe) distort the lattice locally even in this "high-symmetry" state [2].

Rhombohedral (α), Orthorhombic (γ), and Cubic (β) Phases

The rhombohedral phase features a distorted rocksalt structure with a cooperative off-centering of germanium atoms, creating permanent electric dipoles. This distortion reduces symmetry from cubic to rhombohedral (space group R3m) with a rhombohedral angle of 88.35° [1]. The orthorhombic phase represents a metastable configuration with limited technological relevance but provides insight into the structural flexibility of Germanium telluride. The high-temperature cubic phase exhibits defective character, with approximately 8.3% spontaneously formed germanium vacancies according to first-principles calculations [2]. These vacancies significantly influence electronic transport and thermal properties.

Ferroelectric Behavior and Curie Temperature Dynamics

Germanium telluride exhibits robust ferroelectricity in its rhombohedral phase with a spontaneous polarization ranging between 50-80 µC/cm². The ferroelectric transition at TC≈670 K is displacive in nature, driven by the condensation of a soft optical phonon mode at the Brillouin zone center [1] [5]. Doping and strain significantly modulate TC:

  • Silver indium telluride (AgInTe2) alloying stabilizes the cubic phase to room temperature, suppressing ferroelectricity [2]
  • Bismuth doping increases TC by approximately 20 K per atomic percent due to enhanced spin-orbit coupling [5]
  • Epitaxial strain in thin films can shift TC by over 100 K through modification of the Born effective charges [7]

The polarization switching mechanism involves complex germanium atom displacement paths between equivalent minima in the multi-well potential energy surface, contributing to its technological utility in non-volatile memory applications.

Germanium Vacancy Formation and Defect Chemistry

Germanium vacancies (VGe) constitute the dominant intrinsic defect in Germanium telluride, with formation energies significantly lower in the cubic phase (0.45 eV) compared to the rhombohedral phase (1.2 eV). This energy difference explains the spontaneous vacancy formation in the high-temperature phase [2]. Vacancies profoundly impact material properties:

Table 2: Impact of Germanium Vacancies on Material Properties

Property CategoryEffect of VacanciesConsequence
Structural StabilityStabilize cubic phase through entropy gainMetastable cubic phase at room temperature
Electronic StructureCreate acceptor states near valence band maximump-type conduction (10²¹ cm⁻³ holes) [2]
Thermal TransportEnhance phonon scattering across full spectrumUltra-low κlat ≈ 0.5 W/m·K [4]
Thermoelectric PerformanceReduce power factor by band modificationTrade-off between σ and S optimization

Vacancy concentrations can be tuned through:

  • AgInTe2 alloying: Increases VGe concentration by 300% through cubic phase stabilization [2]
  • Annealing protocols: Quenching retains high-temperature vacancy concentrations [7]
  • Bismuth doping: Compensates vacancy-induced holes enabling n-type conduction [2]

Electronic Band Structure and Transport Properties

Semimetallic Conduction Mechanisms

Germanium telluride exhibits semimetallic conduction with a narrow bandgap of approximately 0.6 eV in the rhombohedral phase [1]. The valence band maximum and conduction band minimum display multi-valley degeneracy, enhancing the density of states near the Fermi level. The cubic phase features an effectively zero bandgap with band inversion at the L-point of the Brillouin zone. Electrical properties exhibit dramatic phase dependence:

  • Crystalline phase: Low resistivity (10⁻⁵ Ω·m) due to high hole concentration and mobility [1] [7]
  • Amorphous phase: High resistivity (10 Ω·m) creating a resistivity contrast >10⁶ essential for memory applications [1] [7]

Thermal actuation methods enable reversible phase switching:

  • Crystallization: Moderate heating (≈400°C) with slow quenching
  • Amorphization: Melt-quenching (>725°C) with rapid cooling [1]

Rashba Spin-Orbit Coupling Effects

The broken inversion symmetry in rhombohedral Germanium telluride generates giant Rashba splitting (ER≈1.9 eV·Å) in both valence and conduction bands. This produces helical spin textures on constant energy surfaces, enabling efficient charge-to-spin conversion through the Edelstein effect [5]. Remarkably, the orbital Edelstein effect dominates its spin counterpart due to:

  • Orbital moment magnitude: Exceeds spin moment by 10× in Fermi surface textures [5]
  • Orbital susceptibility: Persists even without spin-orbit coupling, indicating distinct origin
  • Current-induced orbital polarization: Reaches ≈10% under moderate electric fields [5]

The ferroelectric control of Rashba parameters enables electrically switchable spin textures, positioning Germanium telluride as a promising material for non-volatile spintronic devices.

Carrier Concentration Optimization Strategies

Controlling carrier concentration in Germanium telluride requires addressing the self-doping effect from germanium vacancies. Effective optimization strategies include:

p-type Optimization:

  • Vacancy engineering: Controlled annealing enhances hole concentration to 8×10²⁰ cm⁻³
  • Lead alloying: Ge1-xPbxTe increases power factor to 45 µW/cm·K² at 700 K [8]

n-type Stabilization:

  • Bismuth doping: Achieves nH = 3.2×10¹⁹ cm⁻³ in cubic (GeTe)0.95(AgInTe2)0.05 [2]
  • Band convergence: AgBiSe2 alloying modifies band degeneracy enabling ZT=1.2 in n-type [2]

Quantum Confinement:

  • Monolayer buckled Germanium telluride: Exhibits enhanced Seebeck coefficient (S≈450 µV/K) from 2D density-of-states sharpening [8]
  • Nanowires (65 nm diameter): Display quantized conductance with ballistic transport characteristics [1]

Germanium telluride continues to reveal surprising physical phenomena through advanced synthesis and characterization techniques. The interplay between ferroelectricity, vacancy engineering, and spin-orbit coupling creates a rich materials platform for future electronic, thermal, and quantum devices. Understanding and controlling germanium vacancies remains the most significant challenge and opportunity for optimizing this multifunctional material system.

Properties

CAS Number

12025-39-7

Product Name

Germanium telluride (GeTe)

IUPAC Name

germanium;tellurium

Molecular Formula

GeTe

Molecular Weight

200.2 g/mol

InChI

InChI=1S/Ge.Te

InChI Key

VDDXNVZUVZULMR-UHFFFAOYSA-N

SMILES

[Ge]=[Te]

Canonical SMILES

[Ge].[Te]

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